molecular formula C12H11NO2 B13368950 6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B13368950
M. Wt: 201.22 g/mol
InChI Key: BGJKGJXHKFCALG-UHFFFAOYSA-N
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Description

6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves the reaction of ethyl 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate with ortho-bromoaniline at 160°C. This reaction yields the desired compound with a yield of 69% and a melting point of 293–295°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo substitution reactions, particularly at the hydroxy and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential diuretic and antihypertensive properties.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including diuretic and antihypertensive actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

9-hydroxy-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one

InChI

InChI=1S/C12H11NO2/c1-7-5-8-3-2-4-9-10(14)6-11(15)13(7)12(8)9/h2-4,6-7,14H,5H2,1H3

InChI Key

BGJKGJXHKFCALG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3N1C(=O)C=C(C3=CC=C2)O

Origin of Product

United States

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